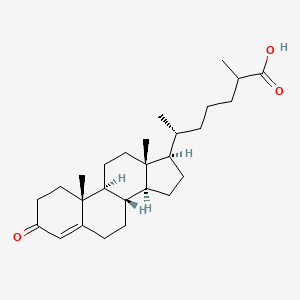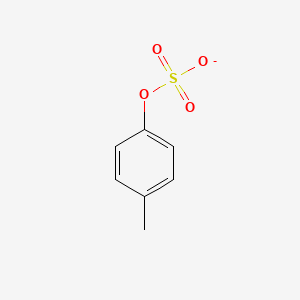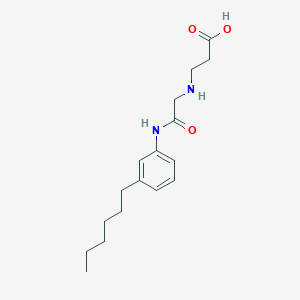
3-Arylisoquinolinamine derivative
Descripción general
Descripción
Los derivados de 3-arilisoquinolinamina son una clase de compuestos conocidos por su significativa actividad antitumoral. Estos compuestos se caracterizan por la presencia de un grupo arilo unido a la estructura de isoquinolinamina. Han mostrado resultados prometedores en la inhibición del crecimiento de varias líneas celulares de cáncer, lo que los convierte en un tema de interés en la química medicinal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de 3-arilisoquinolinamina normalmente implica la reacción de isoquinolina con haluros de arilo en condiciones específicas. Un método común es la reacción de acoplamiento cruzado catalizada por paladio, que permite la formación del enlace arilo-isoquinolina. Las condiciones de reacción a menudo incluyen el uso de un catalizador de paladio, una base como el carbonato de potasio y un disolvente como la dimetilformamida. La reacción generalmente se lleva a cabo a temperaturas elevadas para asegurar una conversión completa .
Métodos de producción industrial
La producción industrial de derivados de 3-arilisoquinolinamina sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados ayuda a aumentar la producción manteniendo la pureza y el rendimiento del producto final. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para una producción industrial eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
Los derivados de 3-arilisoquinolinamina experimentan diversas reacciones químicas, que incluyen:
Oxidación: Estos compuestos pueden oxidarse para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden convertir el anillo de isoquinolina en derivados de tetrahidroisoquinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Se utilizan reactivos como haluros de alquilo, haluros de arilo y cloruros de sulfonilo en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varias isoquinolinas y tetrahidroisoquinolinas sustituidas, que tienen diversas actividades biológicas .
Aplicaciones Científicas De Investigación
Los derivados de 3-arilisoquinolinamina tienen una amplia gama de aplicaciones de investigación científica:
Química: Estos compuestos se utilizan como intermediarios en la síntesis de moléculas más complejas.
Biología: Se estudian sus interacciones con macromoléculas biológicas y sus efectos en los procesos celulares.
Medicina: La actividad antitumoral de estos derivados los convierte en posibles candidatos para la terapia del cáncer. .
Industria: Estos compuestos se utilizan en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de los derivados de 3-arilisoquinolinamina implica la inhibición del crecimiento celular y la inducción de la muerte celular en las células cancerosas. Estos compuestos interfieren con el ciclo celular, bloqueando o retrasando la progresión de las células de la fase G0/G1 a la fase S. Esta interrupción conduce a la muerte celular e inhibe el crecimiento tumoral. Los objetivos moleculares y las vías implicadas incluyen la inhibición de la topoisomerasa I y la inducción de la apoptosis a través de diversas vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares
Paclitaxel: Un conocido agente antitumoral utilizado en la terapia del cáncer.
Derivados de quinolina: Compuestos con motivos estructurales y actividades biológicas similares.
Derivados de tetrahidroisoquinolina: Compuestos derivados de la reducción de isoquinolina
Singularidad
Los derivados de 3-arilisoquinolinamina son únicos debido a su potente actividad antitumoral, especialmente contra las líneas celulares de cáncer resistentes al paclitaxel. Han mostrado una mayor eficacia en la inhibición del crecimiento tumoral en comparación con otros compuestos similares, lo que los convierte en valiosos en el desarrollo de nuevas terapias contra el cáncer .
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-7-N,7-N-dimethylisoquinoline-1,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-21(2)14-8-7-12-10-17(20-18(19)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNNAZIMPALQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)



![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)
![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)







![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)
